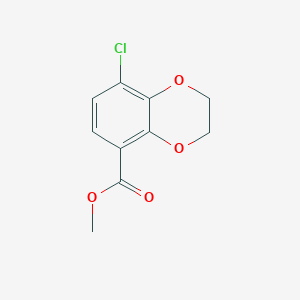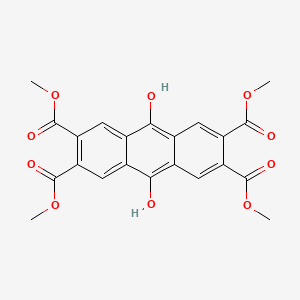
Tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate is an organic compound with the molecular formula C22H18O10 It is a derivative of anthracene, characterized by the presence of four carboxylate groups and two hydroxyl groups on the anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate typically involves the esterification of 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Applications De Recherche Scientifique
Tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate involves its interaction with various molecular targets. The hydroxyl groups on the anthracene core can form hydrogen bonds with biological molecules, influencing their activity. The carboxylate groups can participate in coordination chemistry, forming complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
9,10-Dihydroxy-2,3,6,7-anthracenetetracarboxylic acid: The parent compound from which tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate is derived.
Tetramethyl anthracene-2,3,6,7-tetracarboxylate: A similar compound lacking the hydroxyl groups.
Comparison: this compound is unique due to the presence of both hydroxyl and carboxylate groups, which confer distinct chemical reactivity and biological activity. The hydroxyl groups enhance its solubility in polar solvents and its ability to form hydrogen bonds, while the carboxylate groups facilitate coordination with metal ions.
Propriétés
Numéro CAS |
681458-92-4 |
|---|---|
Formule moléculaire |
C22H18O10 |
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
tetramethyl 9,10-dihydroxyanthracene-2,3,6,7-tetracarboxylate |
InChI |
InChI=1S/C22H18O10/c1-29-19(25)13-5-9-10(6-14(13)20(26)30-2)18(24)12-8-16(22(28)32-4)15(21(27)31-3)7-11(12)17(9)23/h5-8,23-24H,1-4H3 |
Clé InChI |
PDJVGYLJLNUKAB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1C(=O)OC)O)C(=O)OC)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


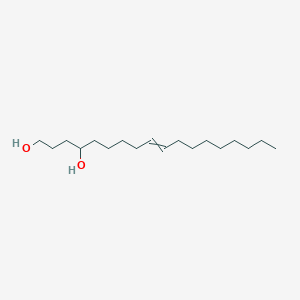
![3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12530568.png)
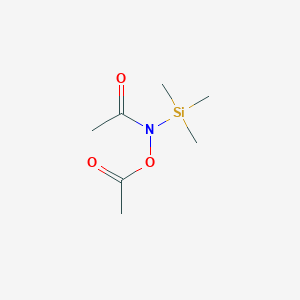

dimethylsilane](/img/structure/B12530591.png)
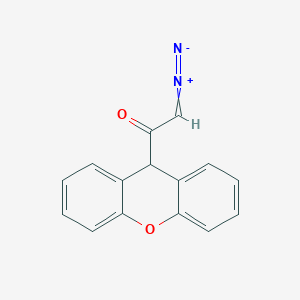
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one](/img/structure/B12530596.png)
![2-[4-(Benzyloxy)phenyl]ethyl hexanoate](/img/structure/B12530615.png)
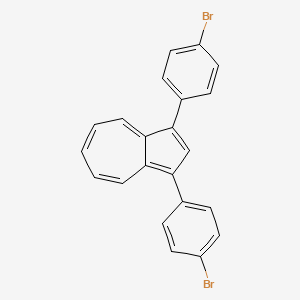
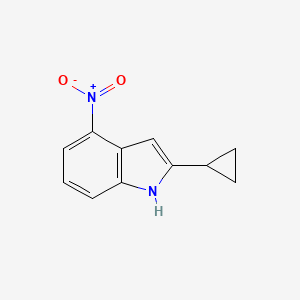
![[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12530634.png)
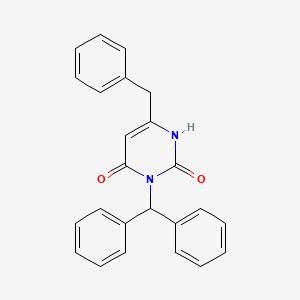
![1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12530648.png)
